molecular formula C6H10N2S5 B14638759 2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole CAS No. 52130-24-2

2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole

Katalognummer: B14638759
CAS-Nummer: 52130-24-2
Molekulargewicht: 270.5 g/mol
InChI-Schlüssel: CZKNNDYZLIJMCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is an organosulfur compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two ethyldisulfanyl groups attached to the 2 and 5 positions of the thiadiazole ring

Eigenschaften

CAS-Nummer

52130-24-2

Molekularformel

C6H10N2S5

Molekulargewicht

270.5 g/mol

IUPAC-Name

2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole

InChI

InChI=1S/C6H10N2S5/c1-3-9-12-5-7-8-6(11-5)13-10-4-2/h3-4H2,1-2H3

InChI-Schlüssel

CZKNNDYZLIJMCD-UHFFFAOYSA-N

Kanonische SMILES

CCSSC1=NN=C(S1)SSCC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole typically involves the reaction of ethyl disulfide with a thiadiazole precursor. One common method is the cyclization of a dithiocarbamate intermediate under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine, which facilitates the formation of the disulfide bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The ethyldisulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is not fully understood, but it is believed to involve interactions with biological molecules such as proteins and nucleic acids. The disulfide bonds may play a role in modulating the activity of enzymes or other proteins by forming reversible covalent bonds with thiol groups. This can affect various cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,5-Bis(2-benzothiazolyl)hydroquinone
  • 2,5-Bis(benzo[d]thiazol-2-yl)-4-methoxyphenol

Uniqueness

2,5-Bis(ethyldisulfanyl)-1,3,4-thiadiazole is unique due to the presence of ethyldisulfanyl groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications due to these structural differences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.